

Application Note: A Validated HPLC Method for the Quantification of Lirinidine

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Compound of Interest		
Compound Name:	Lirinidine	
Cat. No.:	B1674867	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise and accurate quantification of **Lirinidine** in pharmaceutical formulations. The protocols detailed herein are designed for use in quality control, stability testing, and research environments.

Introduction

Lirinidine is a novel therapeutic agent under investigation for its potential pharmacological activities. The development of a robust and reliable analytical method for its quantification is crucial for ensuring product quality and consistency throughout the drug development process. This application note describes a simple, specific, and accurate reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of **Lirinidine**. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended.[1][2]



- Chemicals and Reagents:
 - Lirinidine reference standard (purity >99%)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)[2]
 - Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
 - Ortho-phosphoric acid (for pH adjustment)
 - Water (HPLC grade or Milli-Q)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. These parameters were established to provide optimal separation and peak symmetry for **Lirinidine**.

Parameter	Recommended Condition
Column	C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile : 25mM Phosphate Buffer (pH 3.0) (50:50 v/v)
Flow Rate	1.0 mL/min[3]
Injection Volume	20 μL[2]
Column Temperature	35°C
Detection Wavelength	254 nm[2]
Run Time	10 minutes

Preparation of Solutions

2.3.1 Phosphate Buffer (25mM, pH 3.0)



- Weigh and dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
- Adjust the pH of the solution to 3.0 using ortho-phosphoric acid.
- Filter the buffer solution through a 0.45 μm membrane filter before use.[4]
- 2.3.2 Standard Stock Solution (100 µg/mL)
- Accurately weigh approximately 10 mg of the Lirinidine reference standard into a 100 mL volumetric flask.[4]
- Dissolve the standard in the mobile phase.
- Sonicate for 10 minutes to ensure complete dissolution.
- Make up the volume to the mark with the mobile phase and mix thoroughly.[4][5]
- 2.3.3 Calibration Standards (Working Solutions) Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 40, 60 µg/mL).[6]
- 2.3.4 Sample Preparation (from a hypothetical tablet formulation)
- Weigh and finely powder 20 tablets to obtain a homogenous mixture.
- Accurately weigh a portion of the powder equivalent to 10 mg of Lirinidine and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to extract the drug.[7]
- Allow the solution to cool to room temperature and make up the volume with the mobile phase.
- Centrifuge a portion of the solution at 4000 rpm for 15 minutes.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial for analysis.[8][9]



Method Validation Summary

The developed analytical method was validated according to ICH guidelines for key parameters to ensure its suitability for the intended purpose.[10]

Linearity and Range

The linearity was evaluated by analyzing six concentrations of **Lirinidine** ranging from 1 to 60 μ g/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)	Mean Peak Area (n=3)
1.0	54,830
5.0	275,150
10.0	551,200
20.0	1,103,500
40.0	2,205,100
60.0	3,308,400
Correlation Coefficient (r²)	0.9998

Accuracy and Precision

Accuracy was determined by the percent recovery method at three concentration levels (80%, 100%, and 120% of the target concentration). Precision was assessed by analyzing six replicate injections at the 100% concentration level (repeatability) and on different days (intermediate precision).



Concentrati on Level	Amount Spiked (µg/mL)	Amount Recovered (µg/mL)	% Recovery	% RSD (Repeatabili ty)	% RSD (Intermediat e)
80%	16.0	15.89	99.31%	0.85%	1.21%
100%	20.0	20.08	100.40%	0.62%	1.05%
120%	24.0	24.21	100.88%	0.77%	1.15%

Overall Validation Parameters

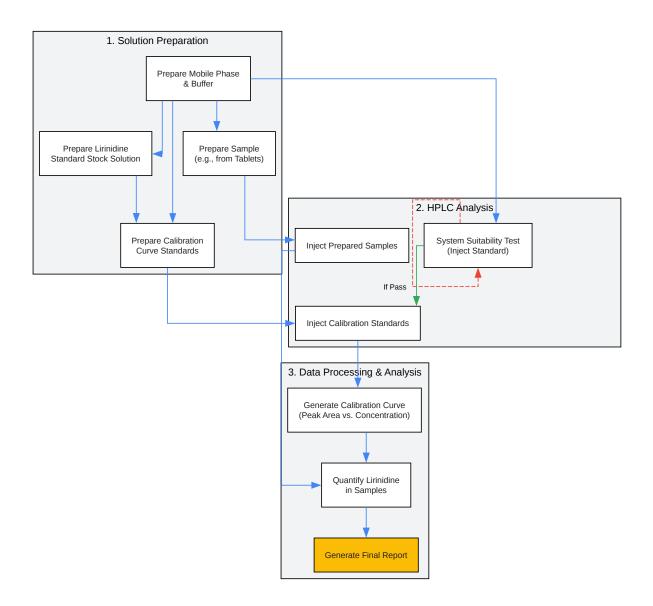
The table below summarizes the performance characteristics of the validated method. The acceptance criteria are based on typical requirements for pharmaceutical assays.[11]

Validation Parameter	Result	Acceptance Criteria
Specificity	No interference from placebo	No interference at the retention time of the analyte
Linearity (r²)	0.9998	r ² ≥ 0.999
Range	1 - 60 μg/mL	80% to 120% of target concentration
Accuracy (% Recovery)	99.31% - 100.88%	98.0% - 102.0%[10][11]
Precision (% RSD)	≤ 0.85% (Repeatability)	RSD ≤ 2.0%[11]
≤ 1.21% (Intermediate)	RSD ≤ 3.0%	
LOD (μg/mL)	0.25 μg/mL	– Signal-to-Noise Ratio ≥ 3:1
LOQ (μg/mL)	0.75 μg/mL	Signal-to-Noise Ratio ≥ 10:1[11]
Robustness	Robust	No significant effect on results with minor variations

Experimental Workflow Diagram



The following diagram illustrates the complete workflow for the quantification of **Lirinidine**, from the initial preparation of solutions to the final data analysis.





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Caption: Workflow for **Lirinidine** quantification via HPLC.

Conclusion

The described RP-HPLC method is demonstrated to be simple, specific, accurate, precise, and robust for the quantification of **Lirinidine** in pharmaceutical dosage forms. The method validation results confirm its suitability for routine quality control analysis and stability studies, providing a reliable tool for the pharmaceutical development of **Lirinidine**.

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